molecular formula C30H52O26 B7802346 alpha-Maltopentaose

alpha-Maltopentaose

Cat. No.: B7802346
M. Wt: 828.7 g/mol
InChI Key: FTNIPWXXIGNQQF-DWTFCAFKSA-N
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Description

α-Maltopentaose is a linear malto-oligosaccharide composed of five α-1,4-linked D-glucose units (O-α-D-glucopyranosyl-(1→4)-D-glucose) . It is widely utilized in enzymology and diagnostics due to its specific interaction with α-amylases. Key properties include:

  • CAS Number: 34620-76-3
  • Purity: Commercial preparations typically contain 98% maltopentaose, with trace impurities of maltotetraose (0.2%) and higher oligomers (1.8%) .
  • Applications:
    • Substrate for studying porcine pancreatic α-amylase (PPA) inhibition mechanisms .
    • Enhances α-amylase synthesis in Bacillus stearothermophilus at 1 mM concentration .

Its well-defined structure and purity make it a preferred substrate for investigating enzyme kinetics and inhibitor interactions.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O26/c31-1-6-11(36)12(37)18(43)27(49-6)54-23-8(3-33)51-29(20(45)14(23)39)56-25-10(5-35)52-30(21(46)16(25)41)55-24-9(4-34)50-28(19(44)15(24)40)53-22-7(2-32)48-26(47)17(42)13(22)38/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26+,27-,28-,29-,30-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNIPWXXIGNQQF-DWTFCAFKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O)CO)CO)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Maltopentaose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

34620-76-3
Record name Maltopentaose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Enzyme Characteristics

The synthase exhibits:

  • Optimal pH : 6.0–7.0 (stable at pH 6.5–9.0)

  • Temperature Stability : 50–55°C (inactivated >55°C for 15 minutes)

  • Inhibitors : 0.4 mM p-chloromercuribenzoate (40–50% inhibition)

Substrate Specificity and Reaction Conditions

The enzyme acts exclusively on α-1,4-glucosidic bonds in starch, amylose, and dextrins. A 2-hour reaction at 45°C with 5% soluble starch yields maltopentaose as the primary product (≥70% purity), with trace amounts of maltotriose and maltohexaose.

Table 2: Enzymatic Maltopentaose Production Efficiency

SubstrateConcentration (%)Reaction Time (h)Maltopentaose Yield (%)
Soluble Starch5272
Amylose5268
Dextrin5365

Comparative Analysis of Preparation Methods

Yield and Scalability

  • Microbial Fermentation : Achieves 37–38% conversion but requires prolonged cultivation (48–72 hours).

  • Enzymatic Synthesis : Yields 65–72% maltopentaose within 2–3 hours, suitable for rapid production.

Byproduct Formation

Fermentation with B. cereus generates maltotetraose (12–15%) and maltohexaose (8–10%), whereas the Pseudomonas enzyme minimizes byproducts to <5%.

Industrial Feasibility

Enzymatic methods reduce downstream purification costs but require expensive enzyme isolation. Microbial fermentation, though slower, utilizes cheaper substrates like agricultural starch.

Purification and Characterization Techniques

Chromatographic Purification

Both methods employ gel filtration (e.g., Sephadex G-25) or ion-exchange resins (DEAE-cellulose) to isolate maltopentaose. Post-purification, the compound is lyophilized, achieving >85% purity.

Analytical Methods

  • Paper Chromatography : Rf values compared to maltooligosaccharide standards.

  • HPLC : C18 columns with refractive index detection quantify maltopentaose concentration.

  • Mass Spectrometry : Confirms molecular weight (828.72 Da) and structure .

Chemical Reactions Analysis

Enzymatic Hydrolysis by α-Amylases

Alpha-maltopentaose undergoes hydrolysis by α-amylases, which cleave internal α-1,4 glycosidic bonds. Key findings include:

Human Pancreatic α-Amylase (HPA) :

  • Catalytic Mechanism : D197 acts as the nucleophile, while E233 serves as the general acid catalyst. Mutation of D197 reduces activity by >10⁵-fold, confirming its role in bond cleavage .

  • Substrate Specificity : HPA hydrolyzes maltopentaose with a k<sub>cat</sub>/K<sub>m</sub> of 0.0030 s⁻¹ mM⁻¹, significantly lower than activated substrates like α-maltotriosyl fluoride (15 s⁻¹ mM⁻¹) .

Bacterial α-Amylases :

  • Bacillus spp. variants produce maltopentaose as a primary product during starch liquefaction .

  • Kinetic studies show substrate inhibition in the presence of competing carbohydrates (e.g., glucose reduces activity by 75% at high concentrations) .

Enzyme SourceActivity (µmol·mg⁻¹·min⁻¹)Optimal pHInhibitors
Human Pancreatic 0.0030 (k<sub>cat</sub>/K<sub>m</sub>)6.9Acarbose
Bacillus sp. 707 1.51 ± 0.086.5Maltotetraose, Glucose

Transglycosylation Reactions

This compound participates in transglycosylation, where glycosyl residues are transferred to acceptors like p-nitrophenyl α-glucoside:

  • Pseudomonas stutzeri Maltotetraose-Forming Amylase : Synthesizes p-nitrophenyl α-maltopentaoside (FG5P) in aqueous methanol, achieving 12% yield . Methanol enhances acceptor solubility and reaction efficiency .

  • Potato D-Enzyme (4-α-Glucanotransferase) : Transfers glucosyl units from maltopentaose to acarbose, forming elongated acarviosyl metabolites .

Reaction Conditions :

ParameterOptimal ValueEffect on Yield
Methanol Concentration30% (v/v)↑ 200%
Temperature40°C↑ 50%
pH6.5Max activity

Substrate Inhibition in Complex Systems

This compound hydrolysis is inhibited by competing carbohydrates:

  • Glucose : Reduces α-amylase activity by 25% at 100 mM .

  • Maltotetraose : Causes 40% inhibition at 50 mM .

Kinetic Model :
v=Vmax[S]Km+[S](1+[I]Ki)v = \frac{V_{\text{max}} \cdot [S]}{K_m + [S] \left(1 + \frac{[I]}{K_i}\right)}
Where K<sub>i</sub> = inhibition constant for competing substrates.

Metabolic Pathways in E. coli

This compound is imported via LamB maltoporin and metabolized through:

  • Maltodextrin Glucosidase (MalZ) : Cleaves glucose from the reducing end (k<sub>cat</sub> = 2.1 s⁻¹) .

  • Cytoplasmic α-Amylase (AmyA) : Endohydrolyzes α-1,4 bonds (Optimal pH = 6.5) .

EnzymeGeneFunctionMolecular Weight (kDa)
Maltoporin lamBTransports maltooligosaccharides49.9
Maltodextrin Glucosidase malZExohydrolysis of maltodextrins69.2

Scientific Research Applications

Enzymatic Assays

Alpha-maltopentaose serves as a substrate for various enzymes, particularly α-amylases. Its use in enzymatic assays is significant for understanding enzyme kinetics and mechanisms.

  • Kinetic Studies : Research has demonstrated that this compound can be hydrolyzed by porcine pancreatic α-amylase (PPA), with studies revealing the competitive and non-competitive inhibition patterns of its hydrolysis products, maltose and maltotriose . Such kinetic analyses are essential for developing inhibitors for therapeutic applications.
  • Chromogenic and Fluorogenic Derivatives : Derivatives of this compound are utilized in automated analytical tools to measure enzymatic activity. For instance, chromogenic substrates like p-nitrophenyl maltoheptaoside are used to determine α-amylase activity in clinical samples, providing a sensitive method for enzyme detection .

Food Technology

In the food industry, this compound is utilized for its functional properties, including sweetness and texture enhancement.

  • Sugar Replacers : this compound can act as a sucrose replacer in food formulations, contributing to the physical and sensory properties of products like sugar-reduced biscuits. Its low-caloric nature makes it an attractive option for health-conscious consumers .
  • Fermentation Substrate : It serves as a substrate for fermentation processes in brewing and baking, where it can be metabolized by yeast and bacteria to produce alcohol or carbon dioxide, enhancing flavor profiles .

Therapeutic Applications

Recent studies have explored the potential therapeutic applications of this compound and its derivatives.

  • Antiviral Activity : Research indicates that sulfated derivatives of maltooligosaccharides, including this compound, exhibit enhanced antiviral activities against enveloped viruses such as HIV. Modifications to the structure significantly increase their efficacy compared to unmodified forms .
  • Drug Delivery Systems : The ability of this compound to form complexes with certain drugs could be harnessed in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble compounds .

Case Studies

Several case studies illustrate the diverse applications of this compound:

StudyApplicationFindings
Enzyme InhibitionIdentified competitive inhibition patterns using maltopentaose hydrolysis products.
Food TechnologyDemonstrated effectiveness as a sucrose replacer in biscuit formulations.
Antiviral ResearchShowed enhanced anti-HIV activity with sulfated derivatives.

Comparison with Similar Compounds

Structural and Functional Comparison with Amylose

While both α-maltopentaose and amylose consist of α-1,4-linked glucose units, critical differences exist:

Property α-Maltopentaose Amylose
Chain Length 5 glucose units Hundreds to thousands of units
Solubility Highly water-soluble Limited solubility
Enzyme Interaction Binds to PPA active site Requires secondary binding sites
Inhibition by Cyclodextrins Mixed noncompetitive inhibition Competitive inhibition

Key Findings :

  • Inhibition Mechanisms: Cyclodextrins (α-, β-, γ-) exhibit mixed noncompetitive inhibition with α-maltopentaose, forming two abortive complexes (PPA-cyclodextrin and PPA-maltopentaose-cyclodextrin). In contrast, amylose hydrolysis is competitively inhibited, involving only one abortive complex (PPA-cyclodextrin) .
  • Kinetic Constants : Dissociation constants (Kd) for cyclodextrin binding to PPA range from 1.2–7 mM for both substrates, but inhibition constants (Ki) differ due to substrate size .

Comparison with Acarbose (Inhibitor)

Acarbose, a pseudotetrasaccharide inhibitor, shares functional similarities with cyclodextrins in PPA inhibition:

Parameter α-Maltopentaose Hydrolysis Amylose Hydrolysis
Inhibitor Type Cyclodextrins, Acarbose Cyclodextrins, Acarbose
Inhibition Mode Mixed noncompetitive Competitive (acarbose)
Complex Formation Two abortive complexes Single abortive complex

Key Insight: Acarbose competitively inhibits amylose hydrolysis but shows mixed noncompetitive inhibition with α-maltopentaose, highlighting substrate-dependent binding site requirements in PPA .

Comparison with Shorter Oligosaccharides (e.g., Maltotetraose)

Shorter oligosaccharides like maltotetraose (4 glucose units) differ in enzymatic utility:

Feature α-Maltopentaose Maltotetraose
Enzyme Activation Induces α-amylase synthesis Limited reported activity
Binding Affinity Higher affinity for PPA Lower affinity
Purity in Preps 98% Trace impurity in maltopentaose preps

α-Maltopentaose’s optimal chain length enables stronger enzyme interactions, making it more effective for kinetic studies than shorter analogs.

Data Tables

Table 1: Inhibition Constants for Cyclodextrins in PPA Catalysis

Substrate Inhibitor Inhibition Type Kd (mM) Ki (mM)
Amylose α-, β-, γ-Cyclodextrin Competitive 1.2–7 1.5–6.8
α-Maltopentaose α-, β-, γ-Cyclodextrin Mixed noncompetitive 1.2–7 2.1–7.0

Table 2: Structural Comparison of α-Maltopentaose with Related Compounds

Compound Glucose Units Linkage Type Primary Use
α-Maltopentaose 5 α-1,4 Enzyme kinetics, diagnostics
Amylose 100–1000+ α-1,4 Starch digestion studies
Maltotetraose 4 α-1,4 Minor substrate in preps

Biological Activity

Alpha-maltopentaose is a maltooligosaccharide composed of five glucose units linked by α-1,4-glycosidic bonds. It is produced during the enzymatic hydrolysis of starch and plays significant roles in various biological and industrial processes. This article explores the biological activity of this compound, focusing on its enzymatic interactions, physiological effects, and potential applications.

Enzymatic Interactions

This compound is primarily involved in the catalytic processes mediated by enzymes such as alpha-amylase and phosphorylases.

Alpha-Amylase Activity

Alpha-amylase catalyzes the hydrolysis of starch into oligosaccharides, including maltopentaose. A study highlighted that the kinetic parameters for maltopentaose indicate it acts as a substrate for human pancreatic alpha-amylase, with a significantly lower kcat/Kmk_{cat}/K_m value compared to activated substrates, suggesting lower efficiency in hydrolysis compared to other substrates like maltotriosyl fluoride .

The following table summarizes the kinetic parameters for maltopentaose with different enzymes:

Enzyme Substrate k(cat) (s⁻¹) K_m (mM) k(cat)/K_m (s⁻¹ mM⁻¹)
Human Pancreatic Alpha-AmylaseMaltopentaose0.0030--
Human Pancreatic Alpha-AmylaseMaltotriosyl Fluoride15--

Phosphorylase Inhibition

Research has shown that maltopentaose can act as a competitive inhibitor for muscle and potato alpha-glucan phosphorylases, which are responsible for degrading oligosaccharides into glucose-1-phosphate. The binding affinity of maltopentaose was found to be significantly lower compared to 4-deoxymaltopentaose, indicating that modifications to its structure can enhance its inhibitory properties .

Physiological Effects

This compound exhibits several physiological effects that contribute to its potential health benefits:

  • Prebiotic Properties : As a maltooligosaccharide, this compound can serve as a prebiotic, promoting the growth of beneficial gut bacteria. This can enhance gut health and improve digestion.
  • Energy Source : It can be utilized as an energy source in various metabolic pathways, particularly in conditions where rapid energy release is necessary.

Case Studies

  • Cold Adaptation and Salt Tolerance : A study on a recombinant maltopentaose-forming amylase from Sde 2-40 demonstrated that this enzyme retains significant activity at low temperatures (4°C) and high salt concentrations (3 M NaCl). This property allows for efficient production of maltopentaose under challenging conditions, making it suitable for industrial applications .
  • Production from Starch : An investigation into a strain of Bacillus circulans revealed that its alpha-amylase produced maltotetraose and maltopentaose as main products from starch with yields of approximately 30-40% and 20-30%, respectively. The enzyme showed optimal activity at pH 7.0 and 50°C .

Research Findings

Recent research has focused on optimizing the production and application of this compound:

  • Enzyme Engineering : Advances in enzyme engineering have led to the development of more efficient amylases capable of producing higher yields of maltopentaose from starch.
  • Industrial Applications : The unique properties of this compound make it valuable in food processing, pharmaceuticals, and biotechnological applications.

Q & A

What experimental techniques are most effective for characterizing the structural stability of alpha-maltopentaose under varying pH conditions?

Basic Research Focus : Standard characterization methods.
Methodological Answer :

  • Use HPLC with refractive index detection to monitor oligosaccharide integrity across pH gradients (pH 2–10) .
  • Complement with circular dichroism (CD) spectroscopy to analyze conformational changes in glycosidic bonds.
  • Validate results using NMR spectroscopy (e.g., 2D HSQC) to resolve anomeric proton shifts, which indicate bond stability .
  • Ensure experimental reproducibility by documenting buffer preparation (e.g., ionic strength adjustments) and temperature controls .

How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of hydrolysis) of this compound?

Advanced Research Focus : Data reconciliation and error analysis.
Methodological Answer :

  • Perform controlled replication studies with standardized substrates (e.g., Sigma-Aldrytch’s ≥95% purity) to isolate batch variability .
  • Apply isothermal titration calorimetry (ITC) under identical conditions (e.g., 25°C, 0.1 M phosphate buffer) to compare enthalpy values .
  • Statistically analyze discrepancies using ANOVA to identify outliers or systematic errors in prior datasets .
  • Cross-reference with computational models (e.g., molecular dynamics simulations) to predict theoretical enthalpy values .

What protocols are recommended for synthesizing this compound derivatives with minimal side products?

Basic Research Focus : Synthetic optimization.
Methodological Answer :

  • Employ enzymatic synthesis using α-amylase or transglucosidase under controlled substrate ratios (e.g., maltose:glucose = 3:1) .
  • Monitor reaction progress via TLC (silica gel 60 F254 plates) with a butanol:ethanol:water (5:3:2) mobile phase.
  • Purify derivatives using size-exclusion chromatography (Sephadex G-15) and confirm purity via MALDI-TOF MS .
  • Document side products (e.g., maltotetraose) quantitatively using peak integration in chromatograms .

How can in vitro studies on this compound’s prebiotic activity account for interspecies microbial variability?

Advanced Research Focus : Microbial ecology and experimental design.
Methodological Answer :

  • Design batch fermentation assays with defined gut microbiota consortia (e.g., Bifidobacterium spp. vs. Bacteroides spp.) .
  • Quantify short-chain fatty acid (SCFA) production via GC-MS and normalize data to cell density (OD₆₀₀) .
  • Use 16S rRNA sequencing to track microbial composition shifts and correlate with metabolic activity .
  • Address variability by including triplicate biological replicates and statistical power analysis (e.g., G*Power software) .

What analytical frameworks are suitable for studying this compound’s binding interactions with human salivary amylase?

Advanced Research Focus : Molecular interaction dynamics.
Methodological Answer :

  • Apply surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) under physiological conditions (37°C, pH 6.8) .
  • Validate with stopped-flow fluorescence to capture rapid conformational changes in the enzyme’s active site .
  • Integrate molecular docking simulations (AutoDock Vina) to predict binding affinity and compare with empirical data .
  • Ensure rigor by reporting dissociation constants (Kd) with 95% confidence intervals and error bars .

How should researchers design longitudinal studies to assess this compound’s impact on glycemic control in model organisms?

Advanced Research Focus : In vivo experimental design.
Methodological Answer :

  • Use streptozotocin-induced diabetic rodent models with matched control groups (n ≥ 10 per cohort) .
  • Administer this compound via oral gavage (dose range: 50–200 mg/kg/day) and monitor blood glucose weekly .
  • Perform hyperinsulinemic-euglycemic clamps to quantify insulin sensitivity changes .
  • Address confounders by standardizing diet, housing conditions, and circadian sampling times .

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